molecular formula C12H11FN4OS B1293985 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 1142202-45-6

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No. B1293985
M. Wt: 278.31 g/mol
InChI Key: PCHWOYGFCZQXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (referred to as 4-FAP) is a synthetic compound with a wide range of applications in scientific research. It has been found to have a variety of biochemical and physiological effects, and is a useful tool for lab experiments. Additionally, this paper will provide a list of potential future directions for 4-FAP research.

Detailed Synthesis Method

Starting Materials
4-fluorobenzaldehyde, 2-amino-2-thiophenecarboxylic acid, ethyl acetoacetate, sodium ethoxide, hydrazine hydrate, sulfuric acid, sodium nitrite

Reaction
Step 1: Synthesis of 4-fluoro-α,β-unsaturated ester by reacting 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide., Step 2: Synthesis of 5-amino-1,3,4-thiadiazole by reacting 2-amino-2-thiophenecarboxylic acid with hydrazine hydrate in the presence of sulfuric acid., Step 3: Synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one by reacting 4-fluoro-α,β-unsaturated ester with sodium nitrite to form diazonium salt, which is then reacted with 5-amino-1,3,4-thiadiazole to form the final product.

Mechanism Of Action

4-FAP has been found to act as an inhibitor of several enzymes, including caspase-3 and caspase-7. It has also been found to bind to proteins, including the cysteine protease inhibitor cystatin C. Additionally, 4-FAP has been found to interact with DNA, and has been found to inhibit the activity of several transcription factors.

Biochemical And Physiological Effects

4-FAP has been found to have a variety of biochemical and physiological effects. In studies of cell signaling pathways, 4-FAP has been found to inhibit the activity of several transcription factors, including NF-κB and STAT3. Additionally, 4-FAP has been found to inhibit the activity of several enzymes, including caspase-3 and caspase-7. In studies of proteins, 4-FAP has been found to bind to proteins, including the cysteine protease inhibitor cystatin C.

Advantages And Limitations For Lab Experiments

4-FAP has several advantages for use in lab experiments. It is easy to synthesize, and is relatively inexpensive. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying cell signaling pathways and enzyme inhibition. However, 4-FAP also has several limitations. It has been found to bind to proteins, making it difficult to use in studies of protein structure and function. Additionally, 4-FAP has been found to interact with DNA, making it difficult to use in studies of gene expression.

Future Directions

There are a variety of potential future directions for 4-FAP research. One potential direction is to further investigate the biochemical and physiological effects of 4-FAP. Additionally, further research could be done to explore the potential of 4-FAP as a drug discovery and development tool. Additionally, further research could be done to explore the potential of 4-FAP as a tool for studying protein structure and function, as well as gene expression. Finally, further research could be done to explore the potential of 4-FAP as an inhibitor of various enzymes.

Scientific Research Applications

4-FAP has a variety of applications in scientific research. It has been used in studies of cell signaling pathways, as well as in studies of enzyme inhibition. Additionally, 4-FAP has been used in studies of the structure and function of proteins, as well as in drug discovery and development.

properties

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4OS/c13-8-1-3-9(4-2-8)17-6-7(5-10(17)18)11-15-16-12(14)19-11/h1-4,7H,5-6H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHWOYGFCZQXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one

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